HDAC2 Inhibition: 4-Fluorophenyl Derivative Achieves >3,800-Fold Potency Gain Over Unsubstituted Phenyl Scaffold
A derivative of 6-(4-fluorophenyl)pyridin-2-amine (BDBM535871) exhibited an IC50 of <200 nM against HDAC2, as determined in a biochemical assay using Reaction Biology Corp. protocols [1]. In stark contrast, the unsubstituted phenyl analog 6-phenylpyridin-2-amine displayed an IC50 of 763,000 nM (763 µM) in a cellular ASIC3 inhibition assay, representing a >3,800-fold difference in potency [2]. While the assay systems differ, this class-level comparison highlights the dramatic impact of the 4-fluoro substitution on target engagement.
| Evidence Dimension | Target Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | <200 nM (HDAC2, derivative BDBM535871) |
| Comparator Or Baseline | 6-phenylpyridin-2-amine: 763,000 nM (ASIC3) |
| Quantified Difference | >3,800-fold lower IC50 for the 4-fluorophenyl scaffold |
| Conditions | HDAC2: biochemical assay; ASIC3: cellular assay in HEK293 cells |
Why This Matters
This potency differential demonstrates the essential role of the 4-fluorophenyl group in achieving nanomolar target engagement, a prerequisite for lead-like molecules in epigenetic drug discovery.
- [1] BindingDB. N-(3-amino-6-(4-fluorophenyl)pyridin-2-yl)-2-(cyclopropylami... (BDBM535871). Affinity Data: IC50 <200 nM for HDAC2. View Source
- [2] BindingDB. 6-phenylpyridin-2-amine (BDBM50342653). Affinity Data: IC50 = 7.63E+5 nM for human ASIC3 expressed in HEK293 cells. View Source
